Home > Products > Screening Compounds P9439 > (Lys7)-Dermorphin
(Lys7)-Dermorphin - 142689-18-7

(Lys7)-Dermorphin

Catalog Number: EVT-1214129
CAS Number: 142689-18-7
Molecular Formula: C43H57N9O9
Molecular Weight: 844 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Source: Derived from the skin of Phyllomedusa bicolor frogs.
  • Classification: Opioid peptide; specifically, it belongs to the class of endogenous peptides that bind to opioid receptors, primarily the mu-opioid receptor.
Synthesis Analysis

The synthesis of (Lys7)-Dermorphin typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps in this synthesis include:

  1. Coupling: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the resin-bound peptide.
  2. Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
  3. Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS) .

The process may also involve additional modifications such as glycosylation to enhance biological activity .

Molecular Structure Analysis

(Lys7)-Dermorphin has a specific molecular structure characterized by its sequence of amino acids and modifications. The presence of lysine at position seven alters its physical properties compared to native dermorphin. Key structural features include:

  • Amino Acid Sequence: The sequence includes several hydrophobic and hydrophilic residues that influence its interaction with receptors.
  • Molecular Weight: Approximately 1,300 Da, depending on the specific modifications.
  • 3D Structure: The conformation is stabilized by hydrogen bonds and hydrophobic interactions, contributing to its binding affinity for opioid receptors .
Chemical Reactions Analysis

(Lys7)-Dermorphin can participate in various chemical reactions due to its functional groups:

  • Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
  • Reduction: Disulfide bonds can be reduced using agents like dithiothreitol (DTT).
  • Substitution: The lysine residue can undergo acylation or alkylation reactions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or performic acid.
  • Reduction Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  • Acylating Agents: Acetic anhydride or alkylating agents like iodoacetamide .
Mechanism of Action

(Lys7)-Dermorphin exerts its analgesic effects primarily through binding to mu-opioid receptors in the central nervous system. This interaction inhibits neurotransmitter release involved in pain transmission pathways, leading to increased pain relief. The lysine modification enhances both stability and bioavailability, facilitating prolonged receptor interaction and enhancing analgesic efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Lys7)-Dermorphin include:

  • Solubility: Generally soluble in water and organic solvents due to its polar amino acid side chains.
  • Stability: Enhanced stability compared to unmodified dermorphin due to the lysine substitution.
  • Melting Point: Not extensively documented but expected to be similar to other peptides with comparable molecular weights.

These properties make it suitable for various applications in biochemical research .

Applications

(Lys7)-Dermorphin has several significant applications in scientific research:

  • Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
  • Biology: Investigated for its role in modulating pain pathways and interactions with opioid receptors.
  • Medicine: Explored as a potential analgesic agent with fewer side effects compared to traditional opioids.
  • Industry: Utilized in developing new pain management therapies and as a reference standard in analytical laboratories .

This compound represents a promising avenue for advancing pain management strategies while minimizing adverse effects associated with conventional opioid therapies.

Introduction to (Lys7)-Dermorphin

Discovery and Structural Characterization

(Lys⁷)-Dermorphin was initially isolated in the early 1990s from skin extracts of Phyllomedusa bicolor (the Giant Monkey Frog), alongside other dermorphin and deltorphin variants [2]. This discovery occurred during extensive biochemical screenings of amphibian skin secretions, which revealed a rich repository of bioactive peptides with unusual post-translational modifications. A pivotal structural characteristic is the presence of D-alanine at position 2, a feature absolutely critical for high-affinity interaction with the μ-opioid receptor. This D-amino acid configuration, exceedingly rare in eukaryotic peptides, results from a unique post-translational modification process catalyzed by an L-isomer to D-isomer amino acid isomerase acting on the precursor peptide [2] . Unlike the canonical dermorphin terminating in Ser-NH₂, (Lys⁷)-dermorphin possesses a C-terminal lysine with a free carboxylic acid (Lys⁷-OH), significantly altering its charge, pharmacokinetic behavior, and receptor interaction dynamics compared to its amidated counterparts [2] [9]. Structural studies, including antibody binding assays targeting specific epitopes, confirmed the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OH and highlighted the conformational importance of the N-terminal "message" domain (Tyr¹-D-Ala²-Phe³) for receptor engagement [9]. The presence of the D-Ala residue confers profound resistance to enzymatic degradation by aminopeptidases, contributing to its metabolic stability and prolonged duration of action in vivo [2] [9].

Table 1: Key Structural Features of (Lys⁷)-Dermorphin

FeatureResidue/PropertySignificance
N-terminal Amino AcidTyr¹Essential for receptor binding via phenolic OH interaction with MOR
Position 2 ConfigurationD-Ala²Critical for high MOR affinity & resistance to aminopeptidases
Position 3 ResiduePhe³Hydrophobic interaction within receptor binding pocket
C-terminal ResidueLys⁷Free carboxylate (COOH) terminus; influences charge, solubility & distribution
Overall Charge (Physiological pH)PositiveDue to N-terminal Tyr ammonium and Lys⁷ ε-amino group
Peptide BackboneLinear heptapeptide

Classification Within the Dermorphin Peptide Family

(Lys⁷)-Dermorphin is a definitive member of the dermorphin peptide family, a group of heptapeptides sharing the conserved N-terminal sequence Tyr-D-Ala-Phe but exhibiting variations primarily in residues 6 and 7 [2] [9]. This family, exclusively identified in frogs of the subfamily Phyllomedusinae, includes seven naturally occurring members. Classification is primarily based on C-terminal structure and residue modifications:

  • C-terminal Amidation: Canonical dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) and [Hyp⁶]-dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Hyp-Ser-NH₂) possess amidated C-termini (Ser-NH₂). Hyp denotes hydroxyproline.
  • C-terminal Free Acid: (Lys⁷)-Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OH), [Lys⁷]-dermorphin-OH (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OH – identical to (Lys⁷)-dermorphin), [Trp⁴,Asn⁷]-dermorphin-OH (H-Tyr-D-Ala-Phe-Trp-Tyr-Pro-Asn-OH), and [Trp⁴,Asn⁵]-dermorphin(1-5)-OH (H-Tyr-D-Ala-Phe-Trp-Asn-OH) all feature a free carboxylic acid terminus.
  • Elongated Forms: Dermorphin-Gly-Glu-Ala-OH (Y10A) and Dermorphin-Gly-Glu-Ala-Lys-Lys-Ile-OH (Y13I) represent C-terminally extended variants processed from larger precursors [2].

(Lys⁷)-Dermorphin exhibits high selectivity for the μ-opioid receptor (MOR), distinguishing it from the closely related deltorphin family, which is characterized by a Tyr-D-Met/D-Ala/D-Leu/D-Ile-Phe N-terminus and high δ-opioid receptor (DOR) selectivity [2] [9]. While all dermorphins are MOR agonists, subtle differences in C-terminal structure confer variations in binding affinity, selectivity over δ and κ receptors (KOR), intrinsic efficacy, and pharmacokinetic properties. For instance, the free carboxylic acid and basic Lys residue in (Lys⁷)-dermorphin influence its charge distribution and potentially its ability to penetrate the blood-brain barrier compared to the amidated dermorphin [2] [4] [9]. It binds MOR with subnanomolar to nanomolar affinity (Ki values typically <1 nM) but shows significantly lower affinity (Ki in the hundreds of nM to µM range) for DOR and KOR, resulting in a high MOR selectivity ratio [9] [4].

Table 2: Classification of Key Naturally Occurring Dermorphin Peptides

Peptide NameAmino Acid SequenceC-terminusSource SpeciesPrimary Receptor
DermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂AmidatedP. sauvagei, P. rohdeiμ (MOR)
[Hyp⁶]-DermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Hyp-Ser-NH₂AmidatedPhyllomedusinae spp.μ (MOR)
(Lys⁷)-DermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OHFree AcidP. bicolorμ (MOR)
[Lys⁷]-Dermorphin-OHH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OHFree AcidP. bicolorμ (MOR)
[Trp⁴,Asn⁷]-Dermorphin-OHH-Tyr-D-Ala-Phe-Trp-Tyr-Pro-Asn-OHFree AcidP. bicolorμ (MOR)
[Trp⁴,Asn⁵]-Dermorphin(1-5)-OHH-Tyr-D-Ala-Phe-Trp-Asn-OHFree AcidP. bicolorμ (MOR)
D-Ala-Deltorphin-IH-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂AmidatedP. bicolorδ (DOR)
D-Met-DeltorphinH-Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂AmidatedP. sauvageiδ (DOR)

Key Structural Modifications and Derivatives

Research on (Lys⁷)-dermorphin has spurred the development of numerous analogs aimed at enhancing potency, receptor selectivity, metabolic stability, or blood-brain barrier permeability. These modifications primarily target positions 1 (Tyr), 2 (D-Ala), 3 (Phe), and 7 (Lys), as well as the peptide backbone:

  • N-terminal Modifications (Position 1):
  • Dmt¹ (2',6'-Dimethyltyrosine): Replacement of Tyr¹ with Dmt dramatically increases MOR affinity and potency. This forms the basis of analogs like Dmt-D-Arg-Phe-Lys-NH₂ ([Dmt¹]-DALDA), inspired by dermorphin structure but not directly derived from (Lys⁷)-dermorphin. Dmt enhances interaction with MOR binding pockets and protects against aminopeptidase cleavage [8].
  • Tyr¹ Analogs: Systematic alterations of the phenolic hydroxyl group or the tyrosine side chain have been explored to modulate affinity and efficacy.
  • Position 2 Modifications (D-amino acid):
  • D-Arg² / D-Cit² (Citrulline): Substituting D-Ala² with bulkier, charged D-amino acids like D-Arg or D-Cit significantly alters net charge and receptor interaction profiles. For instance, Dmt-D-Cit-Phe-Lys-NH₂ exhibits faster onset but shorter duration of antinociception compared to Dmt-D-Arg-Phe-Lys-NH₂, linked to differences in BBB penetration and receptor kinetics [8].
  • Affinity Label Carriers: D-Ala² has been replaced by D-Orn or D-Lys to introduce electrophilic groups (bromoacetamide, isothiocyanate) for covalent attachment to MOR. Analogs like H-Tyr-D-Orn(COCH₂Br)-Phe-Gly-Tyr-Pro-Ser-NH₂ bind MOR with subnanomolar affinity (IC₅₀ = 0.11 nM) and form irreversible complexes, serving as powerful molecular tools for receptor mapping [3] [6].
  • Position 3 Modifications (Phe):
  • Conformational Constraint: Replacing Phe³ with constrained residues like the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold restricts side chain flexibility. This modification can enhance DOR affinity while maintaining MOR activity, shifting the profile towards mixed MOR/DOR agonists (e.g., Dmt-D-Arg-Aba-Lys-NH₂) [8].
  • Para-Substituted Phe: Introducing substituents like halogens or nitro groups at the para-position of Phe³ has been explored, often leading to decreased affinity unless incorporated into specific affinity label designs at non-message domain positions.
  • C-terminal and Backbone Modifications (Position 7 & Linkages):
  • N-methylation: Methylating the amide nitrogen between residues 3 and 4 (e.g., Phe-NMeLys) or at the C-terminus increases lipophilicity and resistance to proteases like carboxypeptidases. Dmt-D-Arg-Phe-NMeLys-NH₂ retains high MOR affinity and shows prolonged antinociception similar to its non-methylated counterpart [8].
  • Amidation vs. Free Acid: Converting the C-terminal Lys-OH of (Lys⁷)-dermorphin to Lys-NH₂ (yielding [Lys⁷]dermorphin-NH₂) mimics canonical dermorphin's C-terminus, significantly altering charge, hydrophobicity, and potentially BBB penetration compared to the free acid form [2] [10].
  • Synthetic C-terminal Analogs: Based on the core structure, shorter active fragments and cyclized analogs have been synthesized, though the heptapeptide often retains optimal activity. Examples include [D-Arg², Lys⁷]dermorphin derivatives exploring the impact of different D-amino acids at position 2 combined with the Lys⁷ free acid [10].

Table 3: Pharmacologically Significant Synthetic Analogs Derived from Dermorphin/(Lys⁷)-Dermorphin Scaffold

Analog Name/StructureKey Modification(s)Primary TargetNotable PropertyRef (within cited)
[Dmt¹]-DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂)Tyr¹→Dmt¹; D-Ala²→D-Arg²; C-term AmideMORExtreme MOR affinity (Ki=0.14nM); long-lasting analgesia [8]
Dmt-D-Arg-Phe-NMeLys-NH₂N-methylation of Lys⁴ amide nitrogenMORHigh lipophilicity; long-lasting analgesia (>7h) [8]
Dmt-D-Cit-Phe-Lys-NH₂D-Arg²→D-Cit²MORFaster onset, shorter duration analgesia vs D-Arg² [8]
H-Tyr-D-Orn(COCH₂Br)-Phe-Gly-Tyr-Pro-Ser-NH₂D-Ala²→D-Orn²(Bromoacetamide)MOR (Covalent)Subnanomolar affinity (IC₅₀=0.11nM); irreversible binder [3] [6]
H-Tyr-D-Lys(=NCS)-Phe-Gly-Tyr-Pro-Ser-NH₂D-Ala²→D-Lys²(Isothiocyanate)MOR (Covalent)Subnanomolar affinity (IC₅₀=0.38nM); irreversible binder [3] [6]
Dmt-D-Arg-Aba-Lys-NH₂Phe³→Aba³ (Constrained Benzazepinone)MOR/DORMixed MOR agonist/DOR agonist profile [8]
[D-Arg², Lys⁷]DermorphinD-Ala²→D-Arg²; Ser⁷→Lys⁷ (Free Acid or Amide)MORExplores impact of D-Arg² combined with Lys⁷ [10]

Properties

CAS Number

142689-18-7

Product Name

(Lys7)-Dermorphin

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C43H57N9O9

Molecular Weight

844 g/mol

InChI

InChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57)/t26-,32+,33+,34+,35+,36+/m1/s1

InChI Key

OAYQFQPLBIBLJE-NKQYGYANSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

(Lys7)-Dermorphin

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.